molecular formula C12H14O5 B13667768 Dimethyl 2-(hydroxymethyl)-2-phenylmalonate

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate

Cat. No.: B13667768
M. Wt: 238.24 g/mol
InChI Key: JZLVIIJFXBJDFR-UHFFFAOYSA-N
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Description

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate is an organic compound with the molecular formula C12H14O5 It is a derivative of malonic acid, featuring two ester groups, a hydroxymethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by reduction of the resulting intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Dimethyl 2-(carboxymethyl)-2-phenylmalonate.

    Reduction: Dimethyl 2-(hydroxymethyl)-2-phenylpropanediol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(hydroxymethyl)-2-phenylmalonate involves its reactivity towards various chemical reagents. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. The phenyl group provides a site for electrophilic aromatic substitution, allowing for further functionalization and derivatization.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: Lacks the phenyl and hydroxymethyl groups, making it less versatile in certain reactions.

    Diethyl 2-(hydroxymethyl)-2-phenylmalonate: Similar structure but with ethyl ester groups instead of methyl, affecting its reactivity and solubility.

    Methyl 2-(hydroxymethyl)-2-phenylmalonate:

Uniqueness

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate is unique due to its combination of functional groups, which provide multiple reactive sites for chemical transformations. This versatility makes it a valuable compound in organic synthesis and various research applications.

Biological Activity

Dimethyl 2-(hydroxymethyl)-2-phenylmalonate (CAS No. 124604-01-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C12H14O5
  • Molecular Weight : 238.24 g/mol
  • Structure : The compound features a phenyl group and hydroxymethyl substituent on a malonate backbone, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of malonic acid derivatives with phenolic compounds. The synthetic routes often utilize various catalysts and solvents to optimize yield and purity. For instance, the use of dimethylformamide (DMF) as a solvent has shown improved yields in similar reactions involving malonic esters .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. It has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria and parasites. This inhibition could lead to growth suppression in pathogenic organisms .

Case Studies

  • Tuberculosis Treatment : In murine models, derivatives of this compound have been tested for their effectiveness against Mycobacterium tuberculosis. These studies highlighted the compound's potential as a lead structure for developing new anti-tuberculosis drugs .
  • Cancer Research : The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, thus warranting further investigation into its role as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. Modifications to the phenyl ring or hydroxymethyl group may enhance potency or selectivity towards specific biological targets. For example, introducing electron-withdrawing groups on the phenyl ring has been shown to increase enzyme inhibition potency .

Research Findings Summary

Study FocusKey FindingsReference
Antimicrobial ActivitySignificant inhibition against bacterial strains
Enzyme InhibitionEffective DHFR inhibitor
Anticancer ActivityInduces apoptosis in cancer cells
SAR AnalysisModifications enhance biological activity

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

dimethyl 2-(hydroxymethyl)-2-phenylpropanedioate

InChI

InChI=1S/C12H14O5/c1-16-10(14)12(8-13,11(15)17-2)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3

InChI Key

JZLVIIJFXBJDFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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